rel-(2R,5S)-2,5-Dimethylpiperidine hydrochloride
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Overview
Description
cis-2,5-dimethylpiperidine hydrochloride: is a chemical compound with the molecular formula C7H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,5-dimethylpiperidine hydrochloride typically involves the hydrogenation of 2,5-dimethylpyridine. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting cis-2,5-dimethylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of cis-2,5-dimethylpiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-2,5-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: N-oxides of cis-2,5-dimethylpiperidine.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
cis-2,5-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various piperidine derivatives.
Biology: It is used in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with piperidine moieties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of cis-2,5-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
- trans-2,5-dimethylpiperidine hydrochloride
- 2,6-dimethylpiperidine hydrochloride
- 2,5-dimethylpyrrolidine hydrochloride
Uniqueness: cis-2,5-dimethylpiperidine hydrochloride is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different pharmacological and chemical properties compared to its trans-isomer and other similar compounds .
Properties
Molecular Formula |
C7H16ClN |
---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
(2R,5S)-2,5-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
InChI Key |
ZBLZZASAHWIFBB-UOERWJHTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](NC1)C.Cl |
Canonical SMILES |
CC1CCC(NC1)C.Cl |
Origin of Product |
United States |
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